molecular formula C18H14ClN5O B3998713 N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-chlorobenzamide

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-chlorobenzamide

Cat. No.: B3998713
M. Wt: 351.8 g/mol
InChI Key: IMSLEOQJXBTNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-chlorobenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties . This particular compound features a benzimidazole core fused with a pyrazole ring and a chlorobenzamide moiety, making it a unique and potentially valuable molecule in various scientific fields.

Mechanism of Action

Target of Action

The primary target of this compound is human glucokinase (GK) . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose.

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of an enzyme or protein by binding an effector molecule at the protein’s allosteric site (a site other than the protein’s active site). This binding results in a conformational change, affecting the protein’s activity. In this case, the compound increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by this compound affects the glycolysis pathway and glucose metabolism . As GK is activated, it enhances the conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways. This leads to a decrease in blood glucose levels, which is beneficial for the management of type-2 diabetes .

Result of Action

The activation of GK by this compound leads to significant hypoglycemic effects . By enhancing glucose metabolism, it helps lower blood glucose levels, which is particularly beneficial in the treatment of type-2 diabetes .

Scientific Research Applications

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-10-16(22-17(25)12-6-8-13(19)9-7-12)24(23-11)18-20-14-4-2-3-5-15(14)21-18/h2-10H,1H3,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSLEOQJXBTNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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